3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol
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Overview
Description
3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol is a chemical compound with the molecular formula C13H8FNO2 It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a hydroxy group (-OH) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the cyano group can produce an amine derivative.
Scientific Research Applications
3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano and fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-hydroxyphenylphenol
- 3-Cyano-5-(4-hydroxyphenyl)phenol
- 3-Cyano-5-(3-chloro-4-hydroxyphenyl)phenol
Uniqueness
3-Cyano-5-(3-fluoro-4-hydroxyphenyl)phenol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-12-6-9(1-2-13(12)17)10-3-8(7-15)4-11(16)5-10/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJQCRNNZUTXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684701 |
Source
|
Record name | 3'-Fluoro-4',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-99-3 |
Source
|
Record name | 3'-Fluoro-4',5-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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